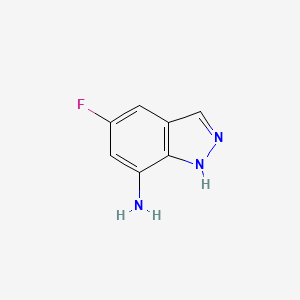

5-Fluoro-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNYHJBBJLVSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 5 Fluoro 1h Indazol 7 Amine

Strategies for the Preparation of the 5-Fluoro-1H-indazol-7-amine Core

The synthesis of the this compound scaffold is a multi-step process that hinges on the strategic construction of the core indazole ring system, followed by the introduction or manipulation of functional groups to achieve the desired substitution pattern. A prevalent and effective strategy involves the synthesis of a key intermediate, 5-fluoro-7-nitro-1H-indazole, which subsequently undergoes reduction to yield the target 7-amino derivative. smolecule.combldpharm.com This approach allows for the late-stage introduction of the reactive amino group, simplifying handling and preventing unwanted side reactions during the core's construction.

Cyclization Reactions for Fluorinated Indazoles

The formation of the indazole bicyclic system is the cornerstone of the synthesis. Various cyclization methods have been developed, often starting from appropriately substituted benzene (B151609) derivatives.

A common and direct method is the reaction of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine (B178648) hydrate. chemicalbook.com For the synthesis of a 7-fluoroindazole, 2,3-difluorobenzaldehyde (B42452) serves as a typical starting material, which upon refluxing with hydrazine hydrate, cyclizes to form 7-fluoro-1H-indazole. chemicalbook.com A similar principle can be applied to precursors of this compound, where a starting material like 2-amino-4-fluoro-6-nitrobenzaldehyde could be cyclized. Another related approach involves the reaction of 2-fluorobenzonitriles with hydrazine to produce 1H-indazol-3-amines. thieme-connect.de

The Davis-Beirut reaction and related cyclizations of phenylhydrazones are also central to indazole synthesis. These reactions typically involve the intramolecular cyclization of a hydrazone derived from an ortho-halogenated aldehyde or ketone.

| Starting Material Example | Reagent | Product | Reference |

| 2,3-Difluorobenzaldehyde | Hydrazine hydrate | 7-Fluoro-1H-indazole | chemicalbook.com |

| 2-Fluorobenzonitrile | Hydrazine | 1H-Indazol-3-amine | thieme-connect.de |

Regioselective Functionalization Approaches

Achieving the specific 5-fluoro-7-amino substitution pattern requires precise control over the placement of functional groups. This is typically accomplished by using starting materials where the substituents are already in the desired positions relative to each other, rather than through substitution on a pre-formed indazole ring, which can lead to mixtures of isomers.

The synthesis often commences from a molecule like 2,4-difluoronitrobenzene. The critical intermediate, 5-fluoro-7-nitro-1H-indazole, can be prepared via the cyclization of a precursor such as 2-chloro-4-fluoro-6-nitrobenzaldehyde with hydrazine. The most crucial step for obtaining the final compound is the reduction of the nitro group at the C7 position to an amine. smolecule.com This transformation is a well-established and high-yielding reaction in organic synthesis, confirming its utility for derivatization. smolecule.com

Directed ortho-lithiation is another powerful technique for achieving regioselectivity. While not directly reported for the target molecule, a scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole employs a completely regioselective ortho-directed lithiation of a fluorinated precursor as a key step. thieme-connect.com This highlights the potential of such methods for selectively functionalizing positions adjacent to directing groups like fluorine.

Key Synthetic Step: Reduction of Nitro-Indazole A common and efficient method to install the 7-amino group is through the chemical reduction of the corresponding 7-nitro-indazole precursor.

| Precursor | Common Reducing Agents | Product | Significance |

| 5-Fluoro-7-nitro-1H-indazole | H₂, Pd/C; SnCl₂; Fe/HCl | This compound | Final step in the synthesis, provides the key amino functional group for further derivatization. smolecule.comrsc.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium, copper, and rhodium, play a pivotal role in modern synthetic strategies for constructing and functionalizing indazole rings. nih.govresearchgate.net

Copper-Catalyzed Cyclization : Copper salts like Cu(OAc)₂·H₂O or Cu₂O are effective catalysts for the cyclization of o-haloaryl N-sulfonylhydrazones to form the 1H-indazole core. mdpi.com This method offers an alternative to traditional condensation reactions and often proceeds under milder conditions. An intramolecular Ullmann-type reaction, mediated by copper, is another reported strategy for forming the indazole ring from a hydrazone precursor. thieme-connect.com

Rhodium-Catalyzed C–H Activation : Rhodium(III)-catalyzed C–H activation and annulation represents a highly efficient, atom-economical approach. nih.gov These reactions can construct the indazole scaffold from diverse starting materials like azobenzenes or benzimidates, which undergo a [4+1] annulation. nih.govnih.gov For example, a Rh(III)/Cu(II) co-catalyzed system enables the reaction between ethyl benzimidates and nitrosobenzenes to furnish 1H-indazoles. nih.gov

Palladium-Catalyzed Cross-Coupling : While frequently used for derivatization, palladium-catalyzed reactions such as Suzuki coupling can be employed to build the required precursor prior to cyclization. nih.gov For instance, an alkyl or aryl group can be installed on a bromo-nitrobenzene scaffold before it is converted into the indazole. nih.govucsf.edu

Reductive Cyclization and Cycloaddition Protocols

Reductive cyclization is a classic and widely used method for preparing the indazole nucleus, especially from ortho-nitro precursors. nih.gov

Reductive Cyclization of o-Nitro Carbonyls : The reaction of o-nitrobenzaldehydes or o-nitroketones with hydrazine derivatives, followed by cyclization, is a fundamental route. Tin(II) chloride (SnCl₂) is a common reagent used to promote a one-pot coupling and reductive cyclization of a 2-nitrobenzaldehyde (B1664092) and a primary amine to yield a 2-aryl-2H-indazole. nih.gov The synthesis of 1H-indazoles has also been achieved through the reductive cyclization of o-nitro-ketoximes. researchgate.net

Dipolar Cycloaddition : The indazole ring can also be assembled via [3+2] cycloaddition reactions. One such method involves the reaction of arynes with diazo compounds or sydnones, which provides a convergent route to the bicyclic system. nih.gov

Transformations and Derivatization Pathways of this compound

The this compound molecule contains two primary sites for further chemical modification: the nucleophilic amino group at the C7 position and the indazole ring itself, which can undergo substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions

Reactions at the Amino Group (Nucleophilic Reactions) : The 7-amino group is a potent nucleophile and readily reacts with a wide array of electrophiles. This allows for the synthesis of diverse libraries of derivatives through acylation (to form amides), sulfonylation (to form sulfonamides), and reaction with isocyanates (to form ureas). These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships. For instance, the amino group of related indazoles is known to participate in condensation reactions. Furthermore, the amino group can undergo N-arylation via transition-metal-catalyzed methods like the Buchwald-Hartwig or Ullmann reactions. A copper-catalyzed N-arylation of 1H-indazol-5-amine with various boronic acids has been reported, and similar reactivity is expected for the 7-amino isomer. rsc.org

Reactions on the Ring (Electrophilic and Nucleophilic Substitution) : The indazole ring is aromatic and can undergo electrophilic substitution reactions like halogenation and nitration. The regiochemical outcome of such reactions is directed by the combined electronic effects of the existing substituents: the activating amino group and the deactivating (by induction) fluorine atom. The fluorine atom at the C5 position is generally stable and not easily displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) unless a strongly electron-withdrawing group is also present on the ring. ambeed.com However, direct substitution of a chloride on an indazole ring via Suzuki coupling has been attempted, indicating that C-X bonds on the indazole can be functionalized under transition-metal catalysis, although yields may be low. nih.gov

Oxidation and Reduction Chemistry

The amino group at the 7-position of the indazole ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to nitroso or nitro derivatives. For instance, common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be employed for this transformation.

Conversely, the nitro derivatives of indazoles can be reduced back to the corresponding amines. This reduction is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The control of reaction conditions, particularly temperature, is crucial during the reduction of a nitro group to prevent over-reduction.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound and its derivatives are versatile substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups onto the indazole scaffold.

In a typical Suzuki-Miyaura reaction, an organoboron compound, such as a boronic acid or its ester, is coupled with a halide (e.g., bromo or iodo derivative of the indazole) in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling of a bromo-indazole carboxamide with a boronic acid can be carried out using a PdCl2(dppf)·(DCM) catalyst and K2CO3 as the base in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. rsc.org

The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. Microwave irradiation has been shown to expedite C-3 vinylation of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate. nih.gov For challenging substrates, specialized ligands and catalyst systems, such as XPhosPdG2/XPhos, have been employed to prevent side reactions like debromination. scispace.com

A noteworthy application of this methodology is the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines, where sequential Suzuki-Miyaura couplings are performed. scispace.com The reaction conditions for such transformations are meticulously optimized to achieve high yields.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Yield |

| Bromo-indazole carboxamide | Boronic acid | PdCl2(dppf)·(DCM) | K2CO3 | 1,4-dioxane/water | 100 °C | N-Aryl-indazole carboxamide | Good |

| 3-Iodoindazole | Pinacol vinyl boronate | Pd catalyst | Base | Dioxane | Microwave | 3-Vinylindazole | Varies |

| Brominated pyrimido[1,2-b]indazol-2-one | Arylboronic acid | XPhosPdG2/XPhos | Base | THF | 80 °C | Arylated pyrimido[1,2-b]indazol-2-one | Moderate to Good |

N-Arylation and Amidation Reactions

The nitrogen atoms of the indazole ring and the exocyclic amino group of this compound can participate in N-arylation and amidation reactions. These reactions are crucial for the synthesis of more complex molecules with potential biological activity.

The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.org This method allows for the arylation of the indazole nitrogen or the amino group. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and sometimes complementary approach. organic-chemistry.org For instance, the N-arylation of indazoles can be achieved using a copper(I) iodide (CuI) catalyst with a diamine ligand and a base like potassium phosphate (B84403) (K3PO4). nih.gov

Amidation reactions, which involve the formation of an amide bond, can be carried out by coupling the amino group of this compound with a carboxylic acid or its derivative. Coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of a base like DIPEA (N,N-diisopropylethylamine) are commonly used to facilitate this transformation. rsc.org

| Reaction Type | Reactants | Catalyst/Reagent | Base | Solvent | Key Features |

| N-Arylation (Buchwald-Hartwig) | Indazole, Aryl halide | Palladium catalyst, Ligand | Base (e.g., NaOtBu) | Toluene | Broad substrate scope |

| N-Arylation (Ullmann) | Indazole, Aryl halide | CuI, Diamine ligand | K3PO4 | Dioxane | Alternative to palladium catalysis |

| Amidation | This compound, Carboxylic acid | HATU | DIPEA | DMF | Forms amide bond |

Formation of Related Heterocyclic Systems

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino and indazole nitrogen atoms can act as nucleophiles in cyclization reactions to build new rings.

For example, the condensation of 3-aminoindazoles with β-ketoesters or their equivalents is a common strategy to construct pyrazolo[1,5-a]pyrimidine (B1248293) and pyrimido[1,2-b]indazole skeletons. scispace.com These reactions often proceed through an initial Michael addition followed by an intramolecular cyclization and dehydration sequence.

In one reported synthesis, a 4-bromo-1H-indazol-3-amine was dissolved in 1,4-dioxane and reacted with ethyl 4,4,4-trifluorobut-2-ynoate at 110°C to form a fluorinated pyrazolo[1,5-a]pyrimidine derivative. scispace.com The strategic use of substituted indazoles allows for the generation of a library of diverse heterocyclic compounds with potential applications in medicinal chemistry.

Furthermore, the indazole core itself can be constructed through various synthetic routes, which can then be functionalized to produce derivatives like this compound. One such method involves the copper-catalyzed intramolecular C-H amination of hydrazones. nih.gov

Optimization of Synthetic Yields and Purity

Optimizing the synthetic routes to this compound and its derivatives is crucial for their practical application, particularly in large-scale production. This involves a systematic investigation of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Key aspects of optimization include the selection of the most efficient catalyst and ligands for cross-coupling reactions, as well as the fine-tuning of the base, solvent, temperature, and reaction time. For instance, in the synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate, various solvents were screened, with 2-MeTHF, a "green" solvent, being identified as optimal for a regioselective cyclization step. chemrxiv.org The equivalents of reagents, such as hydrazine hydrate, were also carefully adjusted to achieve high conversion rates. chemrxiv.org

In another example, the bromination of a 2,6-dichlorobenzonitrile (B3417380) derivative was optimized by carefully controlling the amount of N-Bromosuccinimide (NBS) and the concentration of sulfuric acid to achieve high regioselectivity and yield. chemrxiv.org

Purification of the final product and intermediates is another critical aspect. While column chromatography is a common laboratory technique, for large-scale synthesis, developing protocols that avoid chromatographic purification is highly desirable. This can be achieved by designing reaction sequences where the product crystallizes out of the reaction mixture or can be isolated through simple extraction and filtration steps.

| Optimization Parameter | Example | Outcome |

| Solvent Selection | Use of 2-MeTHF in a cyclization reaction. chemrxiv.org | Higher ratio of the desired regioisomer and a more environmentally friendly process. chemrxiv.org |

| Reagent Stoichiometry | Adjusting equivalents of hydrazine hydrate. chemrxiv.org | Achieved >98% conversion of the starting material. chemrxiv.org |

| Catalyst System | Using XPhosPdG2/XPhos for Suzuki-Miyaura coupling. scispace.com | Avoided debromination side reactions. scispace.com |

| Purification Method | Development of a two-step protocol without column chromatography. chemrxiv.org | Enabled practical, large-scale synthesis of a key intermediate. chemrxiv.org |

Computational and Theoretical Investigations of 5 Fluoro 1h Indazol 7 Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as 5-Fluoro-1H-indazol-7-amine, might interact with a biological target, typically a protein or enzyme. These studies are fundamental to structure-based drug design, helping to elucidate the mechanism of action and optimize ligand efficacy.

Docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and interaction profile. For the indazole scaffold, these interactions are typically multifaceted and crucial for binding affinity. Studies on related indazole-containing compounds show that the indazole ring system is adept at forming key interactions within protein active sites.

Key potential interactions for this compound include:

Hydrogen Bonding: The amine group (-NH2) and the N-H and N atoms of the pyrazole (B372694) part of the indazole ring can act as hydrogen bond donors and acceptors, respectively. These are critical for anchoring the ligand within the binding pocket. For instance, in studies of other indazole derivatives, hydrogen bonds were identified between the ligand and amino acid main chains, such as with glutamic acid nih.gov.

Pi-Pi Stacking: The aromatic indazole ring can engage in pi-pi stacking interactions with aromatic residues of the target protein, such as tryptophan or phenylalanine nih.gov.

Cation-Pi Interactions: The electron-rich indazole ring is also capable of forming cation-pi interactions with positively charged amino acid residues like lysine nih.gov.

Halogen Bonding: The fluorine atom at the 5-position can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity.

| Functional Group on Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Indazole Ring System | Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Indazole Ring System | Cation-Pi Interaction | Lysine (Lys), Arginine (Arg) |

| Amine (-NH2) Group | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |

| Indazole N-H Group | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |

| Indazole Ring Nitrogens | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Fluoro (-F) Group | Halogen Bonding / Polar Interactions | Electrophilic atoms in backbone or side chains |

Binding affinity quantifies the strength of the interaction between a ligand and its target. It is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable and favorable interaction. Computational programs predict this value by calculating the free energy change upon ligand binding.

While specific binding affinity data for this compound is not available, docking studies on analogous indazole-based inhibitors targeting various kinases and viral proteins have reported binding energies in the range of -5.5 to -7.5 kcal/mol nih.govnih.gov. These values suggest that the indazole scaffold can form stable complexes with biological targets. The analysis of binding affinity helps in ranking potential drug candidates and prioritizing them for further experimental validation.

Quantum Chemical Characterization

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a detailed understanding of the molecule's structure, stability, reactivity, and spectroscopic signatures.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap implies high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar aromatic amine and benzimidazole structures, calculated HOMO-LUMO gaps are typically in the range of 4 to 5 eV nih.gov. This value indicates a stable but reactive molecule, a common feature of pharmacologically active compounds.

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital | Indicates electron-donating ability; susceptibility to electrophilic attack. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. nih.gov The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. nih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Localized around the electronegative nitrogen atoms of the indazole ring and the fluorine atom. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amine (-NH2) group and the N-H proton of the indazole ring. These areas are susceptible to attack by nucleophiles and are likely hydrogen bond donor sites.

This analysis is invaluable for understanding how the molecule will be recognized by and interact with a receptor.

Quantum chemical calculations can accurately predict spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions serve two main purposes: they help in the interpretation and assignment of experimental spectra, and they validate the accuracy of the computational model used.

Methods like the Gauge-Invariant Atomic Orbital (GIAO) are employed within DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. rsc.org Similarly, vibrational frequencies can be calculated and scaled to match experimental FT-IR spectra. For indazole derivatives, characteristic ¹H-NMR signals for the aromatic protons typically appear between δ 6.5 and 8.1 ppm mdpi.com. Theoretical calculations for this compound would predict the specific chemical shifts for its unique set of protons and carbons, aiding in its structural confirmation.

Advanced Computational Simulations

Advanced computational simulations allow for a dynamic and energetic perspective on the molecular properties of this compound. These methods can simulate the movement of the molecule over time and its interactions with biological macromolecules, providing insights that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the behavior of a compound over time, MD can provide valuable information about its conformational stability and its interactions with other molecules, such as proteins.

While specific MD studies on this compound are not extensively documented in publicly available literature, research on related indazole derivatives provides insights into the expected conformational behavior. For instance, a study on an indazol-pyrimidine hybrid, which incorporates a similar indazole core, utilized MD simulations to assess its stability when bound to the c-KIT protein. mdpi.com The stability of the protein-ligand complex was evaluated by calculating the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). The average RMSD for the complex was found to be 1.29 ± 0.20 Å, indicating a stable conformation within the protein's binding site. mdpi.com The RMSF, which measures the fluctuation of individual residues, showed that the complex exhibited lower residual fluctuation compared to the unbound protein, with an average RMSF of 0.94 ± 0.46 Å. mdpi.com

These findings on a related compound suggest that the indazole scaffold, and by extension this compound, is likely to form stable conformations, particularly when interacting with biological targets. The rigidity of the bicyclic indazole ring system contributes to this stability. Further MD simulations focused specifically on this compound would be beneficial to understand its intrinsic conformational dynamics and to model its interactions with various protein targets.

Table 1: Molecular Dynamics Simulation Parameters for a Related Indazol-Pyrimidine Hybrid

| Parameter | Value (Apo-protein) | Value (Ligand-Protein Complex) | Indication |

|---|---|---|---|

| Average RMSD | 1.33 ± 0.19 Å | 1.29 ± 0.20 Å | Stable conformation of the complex |

| Average RMSF | 1.00 ± 0.50 Å | 0.94 ± 0.46 Å | Reduced fluctuation upon ligand binding |

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two states, such as a ligand in solution and the same ligand bound to a protein. wikipedia.org This technique is particularly useful in drug discovery for predicting the binding affinity of a ligand to its target protein, thereby guiding the optimization of lead compounds. nih.govrutgers.edu

FEP calculations involve creating a non-physical, or "alchemical," pathway between the two states of interest. rutgers.edu The total free energy change is then calculated by summing up the small free energy changes along this pathway. The accuracy of FEP calculations has significantly improved with advancements in computational power and force fields, making it a valuable tool for understanding binding mechanisms at a molecular level. rutgers.edu

Predict its binding affinity to various protein kinases, a common target for indazole-based compounds.

Understand the energetic contributions of the fluorine atom and the amine group to protein binding.

Guide the design of derivatives of this compound with improved binding potency.

The insights gained from FEP calculations can help to rationalize structure-activity relationships (SAR) and to prioritize the synthesis of new compounds with a higher probability of success.

In Silico Profiling for Research Applications

In silico profiling involves the use of computational models to predict the pharmacokinetic and pharmacodynamic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable properties and to flag potential liabilities.

The ADMET properties of a compound determine its fate in the body and are critical for its potential as a therapeutic agent. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other computational methods to estimate these properties based on the chemical structure of the molecule. frontiersin.org

For this compound, a full in silico ADMET profile would involve the prediction of various parameters. While a comprehensive experimental and computational analysis has not been published, we can infer some properties based on its structure and the known properties of similar molecules.

Table 2: Predicted ADMET Properties for this compound

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Likely Low to Moderate | The polar amine and indazole nitrogen atoms may limit penetration into the central nervous system. |

| Plasma Protein Binding | Moderate to High | Common for drug-like molecules; will influence the free concentration of the compound. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Possible | Many nitrogen-containing heterocyclic compounds can interact with CYP enzymes. Further investigation is needed. |

| Excretion | ||

| Renal Excretion | Likely | The polar nature of the molecule suggests it could be cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Possible | A common liability for many small molecules that needs to be assessed. |

| Ames Mutagenicity | Likely Negative | Aromatic amines can sometimes be mutagenic, but the overall structure is not a classic alert. |

It is important to note that these are predictions and require experimental validation. However, they provide a useful starting point for assessing the potential of this compound as a research tool or a lead compound for drug discovery.

The "drug-likeness" of a compound is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comnih.gov This rule states that orally active drugs tend to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). drugbank.com

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). drugbank.com

A molecular weight under 500 daltons. drugbank.com

A calculated octanol-water partition coefficient (log P) not greater than 5. drugbank.com

We can calculate these properties for this compound based on its chemical structure.

Table 3: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 151.14 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 3 (two on the amine, one on the indazole) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (two nitrogen atoms in the indazole ring, one fluorine atom) | Yes (≤ 10) |

| Calculated log P | ~1.5 - 2.0 (estimated) | Yes (≤ 5) |

| Overall Compliance | No violations | Good |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting that it has a favorable profile for oral bioavailability. Its relatively low molecular weight and moderate lipophilicity are desirable properties for a drug candidate. The presence of both hydrogen bond donors and acceptors also provides opportunities for specific interactions with biological targets. These theoretical assessments highlight the potential of this compound as a promising scaffold for further chemical exploration.

Biological Activities and Mechanistic Studies of 5 Fluoro 1h Indazol 7 Amine and Its Derivatives

Antineoplastic and Apoptotic Research

While numerous indazole derivatives have been investigated for their anticancer potential, specific studies on 5-Fluoro-1H-indazol-7-amine are not extensively documented. Research into other indazole compounds has shown promise in inhibiting cancer cell growth and inducing programmed cell death.

There is a lack of specific data regarding the in vitro cellular growth inhibitory effects of this compound against various cancer cell lines. For other indazole derivatives, studies have determined IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For example, certain 1H-indazole-3-amine derivatives have demonstrated inhibitory activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines.

The precise mechanisms by which this compound may induce apoptosis have not been elucidated in available research. Studies on related indazole compounds suggest that the apoptotic pathway may involve the modulation of key regulatory proteins. For instance, some indazole derivatives have been shown to potentially inhibit Bcl-2 family members, which are crucial regulators of apoptosis. The Bcl-2 family of proteins plays a vital role in controlling the release of cytochrome c from mitochondria, a key event in the intrinsic pathway of apoptosis.

Anti-inflammatory Research

The anti-inflammatory potential of the specific compound this compound has not been detailed in the available scientific literature. However, the broader class of indazole derivatives has been a subject of interest in the development of new anti-inflammatory agents.

Specific research on how this compound modulates inflammatory mediators and markers is not currently available. Investigations into other indazoles, such as 5-aminoindazole, have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The inhibition of COX-2 can lead to a reduction in the production of prostaglandins, which are significant contributors to inflammation and pain. Furthermore, some indazole derivatives have been observed to inhibit pro-inflammatory cytokines.

There is no specific information available on the immunomodulatory pathways affected by this compound.

Antimicrobial Research

While various nitrogen-containing heterocyclic compounds are known for their antimicrobial properties, specific studies detailing the antimicrobial activity of this compound against different strains of bacteria and fungi are not present in the reviewed literature. Research on other indazole derivatives has indicated that this class of compounds can possess antibacterial activity.

Compound Names

As no specific research findings for this compound or its direct derivatives were identified in the context of the requested biological activities, a table of compound names cannot be generated at this time.

Enzyme and Receptor Target Research

The indazole core is a well-established pharmacophore in the development of kinase inhibitors.

RIP2 Kinase: Derivatives of 5-fluoro-1H-indazole have been central to the development of highly potent and selective inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase. RIP2 is a key component of the innate immune system. One such derivative, GSK583, which incorporates the 5-fluoro-1H-indazol-3-yl moiety, is characterized as a highly potent and exquisitely selective next-generation RIP2 inhibitor.

Receptor Tyrosine Kinases: The indazole scaffold is present in several commercially available anticancer drugs that function as kinase inhibitors, such as axitinib (B1684631) and pazopanib. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases nih.gov.

GSK-3: 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human Glycogen Synthase Kinase-3 (GSK-3). These compounds are designed to bind to the ATP binding site of GSK-3β. The substitution pattern on the indazole ring, such as the presence of a methoxy (B1213986) group at the 5-position, has been shown to be important for high potency nih.gov.

| Kinase Target | Indazole Derivative Type | Key Findings | Reference |

|---|---|---|---|

| RIP2 Kinase | 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) | Highly potent and selective inhibitor. | |

| Receptor Tyrosine Kinases (e.g., VEGFR) | Arylsulphonyl indazole derivatives | Docking studies show interactions with VEGFR2 kinase. | nih.gov |

| GSK-3β | 1H-indazole-3-carboxamide derivatives | Potent inhibitors, with substitutions at the 5-position influencing activity. | nih.gov |

Specific studies detailing the interaction of this compound with Cytochrome P450 (CYP450) enzymes are limited. However, the broader class of imidazole-containing compounds is known to interact with these enzymes. Antifungal agents with an imidazole (B134444) moiety, such as ketoconazole (B1673606) and clotrimazole, have been shown to be strong inhibitors of CYP3A. These compounds can exhibit nonselective inhibition of various P450 isoforms, which can lead to significant drug-drug interactions nih.gov. Given that the indazole structure contains a pyrazole (B372694) ring, which is an isomer of imidazole, there is a potential for interaction with CYP450 enzymes, though this requires specific investigation for this compound and its derivatives.

Serotonin (B10506) Receptors: Indazole derivatives have been explored as ligands for serotonin (5-HT) receptors. The 5-HT7 receptor, in particular, has been a target of interest. Certain indazole-containing compounds have been designed and synthesized as selective 5-HT7 receptor ligands.

Cannabinoid Receptors: The indazole-3-carboxamide scaffold is a prominent feature in a number of synthetic cannabinoid receptor agonists. These compounds have been shown to have a high binding affinity for the cannabinoid CB1 receptor. The enantiospecific synthesis and biological activity of several indazole-3-carboxamide-type synthetic cannabinoids have been reported, with some enantiomers showing significantly higher potency at both CB1 and CB2 receptors frontiersin.org.

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound and its derivatives are intrinsically linked to their biological targets. For derivatives that act as kinase inhibitors, the mechanism involves binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation of downstream substrates and interrupting signaling pathways. The 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment, which is crucial for its interaction with the hinge region of protein kinases nih.gov.

In the context of antibacterial activity, some indazole derivatives function by inhibiting DNA gyrase B dergipark.org.trnih.govnih.gov. This enzyme is essential for maintaining the supercoiling of bacterial DNA, and its inhibition leads to disruption of DNA replication and repair, ultimately causing bacterial cell death. For antitubercular indazole derivatives, one identified mechanism is the inhibition of glutamate (B1630785) racemase, which is involved in the synthesis of the peptidoglycan layer of the mycobacterial cell wall acs.org.

Target Identification and Validation Strategies

The indazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry, with many derivatives synthesized and evaluated as kinase inhibitors. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, capable of interacting with the hinge region of tyrosine kinases. nih.gov This interaction is a key strategy in the design of kinase inhibitors for cancer therapy.

Strategies for identifying the targets of indazole derivatives often involve screening against panels of human cancer cell lines and various kinases. For instance, derivatives of 1H-indazole-3-amine have been evaluated for their anti-proliferative activity against a range of cancer cell lines including human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2). nih.gov

One common validation strategy is the determination of IC50 values, which measure the concentration of a compound required to inhibit a specific biological process by 50%. For example, a synthesized indazole derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov Furthermore, this compound showed selectivity for cancer cells over normal cells, a critical aspect of therapeutic development. nih.gov

The general synthetic approach to create diverse indazole derivatives for screening often begins with a precursor like 5-bromo-2-fluorobenzonitrile, which can be cyclized to form the indazole core. nih.gov Subsequent modifications, such as Suzuki coupling, allow for the introduction of various substituents to explore structure-activity relationships (SARs). nih.gov For example, studies have shown that the nature and position of substituents on the indazole ring can significantly influence the anti-proliferative activity. nih.gov

Table 1: Examples of Indazole Derivatives and their Biological Targets

| Compound Class | Identified Target/Activity | Validation Method |

| 1H-indazole-3-amine derivatives | Tyrosine Kinases | Hinge-binding fragment identification nih.gov |

| Substituted indazole derivatives | Anti-proliferative activity | MTT assay against cancer cell lines (K562, A549, PC-3, HepG-2) nih.gov |

| Piperazine-indazole derivatives | Significant anti-proliferative activity against K562 cells | In vitro cytotoxicity assays nih.gov |

Downstream Cellular Pathway Analysis

Once a target is identified and validated, research proceeds to elucidate the downstream cellular pathways affected by the compound. For indazole derivatives, a key area of investigation has been their impact on cell cycle regulation and apoptosis (programmed cell death).

Analysis of the cell cycle distribution in cancer cells treated with indazole derivatives is a common method to understand their mechanism of action. For example, treatment of K562 cells with the indazole derivative 6o led to an increase in the G0/G1 phase population and a significant decrease in the proportion of S phase cells. nih.gov This suggests that the compound exerts its antitumor properties by inducing cell cycle arrest at the G0/G1 checkpoint. nih.gov

Furthermore, investigations into the molecular mechanisms have pointed towards the involvement of key regulatory pathways. Compound 6o, for instance, was suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway. nih.gov The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis, and its regulation is a critical target in cancer therapy. The interaction between p53 and its negative regulator, MDM2, is a key control point in this pathway.

Table 2: Downstream Effects of a Representative Indazole Derivative (Compound 6o)

| Cellular Process | Observed Effect in K562 Cells | Potential Pathway Involvement |

| Cell Cycle | Increased G0/G1 population, decreased S phase population nih.gov | Induction of G0/G1 arrest nih.gov |

| Apoptosis | Implied involvement in programmed cell death | Inhibition of Bcl2 family members, modulation of the p53/MDM2 pathway nih.gov |

Structure Activity Relationship Sar and Rational Design with the 5 Fluoro 1h Indazol 7 Amine Scaffold

Impact of Fluoro and Amino Substituents on Biological Activity

The introduction of fluorine and amino groups onto the indazole ring has profound effects on the resulting compound's biological profile. Fluorine, being the most electronegative element, can alter the electronic properties of the aromatic system, influence metabolic stability, and enhance binding affinity through various non-covalent interactions. The amino group, on the other hand, can act as a hydrogen bond donor and a key point for further chemical modification.

The fluorination of the aromatic ring of indazole has been shown to increase inhibitory potency and selectivity for certain enzymes. nih.gov For instance, in the context of nitric oxide synthase (NOS) inhibitors, fluorinated indazoles demonstrated enhanced inhibitory activity. nih.gov Specifically, the presence of fluorine can lead to more potent inhibition of inducible NOS (iNOS or NOS-II) over neuronal NOS (nNOS or NOS-I), a desirable feature for developing anti-inflammatory agents. nih.gov

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. mdpi.comnih.gov This is exemplified in drugs like Linifanib, where this moiety effectively interacts with the hinge region of tyrosine kinases. mdpi.comnih.gov The amino group at position 3 plays a critical role in forming key hydrogen bonds with the protein backbone. While the user's request specifies a 7-amino group, the principle of the amino group acting as a crucial interaction point remains relevant.

Furthermore, SAR studies on indazole derivatives have highlighted the importance of substituents on the benzene (B151609) ring for biological activity. For example, in a series of 1H-indazole-3-amine derivatives evaluated for their antitumor activity, the nature and position of the substituent on the benzene ring at the C-5 position had a significant effect on the anti-proliferative activity against Hep-G2 cells. nih.gov A general trend observed was that fluorine substitution was beneficial, with a 3,5-difluoro substituent showing greater activity than a 4-fluoro or a 3-fluoro substituent. nih.gov This underscores the positive impact of fluorine on biological activity.

| Compound Modification | Biological Target/Activity | Observed Effect |

| Fluorination of the indazole aromatic ring | Nitric Oxide Synthase (NOS) inhibition | Increased inhibitory potency and NOS-II selectivity nih.gov |

| 1H-indazole-3-amine scaffold | Tyrosine Kinase hinge-binding | Effective binding and inhibition mdpi.comnih.gov |

| Fluoro-substituents at C-5 of indazole | Antiproliferative activity (Hep-G2 cells) | Enhanced antitumor activity nih.gov |

Positional Isomerism and Pharmacological Response in Indazole Derivatives

The pharmacological response of indazole derivatives is highly sensitive to the positional arrangement of substituents on the bicyclic ring system. Even subtle changes in the location of a functional group can lead to significant differences in biological activity, selectivity, and pharmacokinetic properties.

Studies on the structure-activity relationships of indazole-based compounds have consistently shown that the position of substituents plays a crucial role in their inhibitory activity. For example, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were critical for potent inhibition. nih.gov This highlights that specific regions of the indazole core are more amenable to substitution for optimal interaction with the target protein.

The impact of positional isomerism is also evident in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine (B1216132) receptors. While not directly involving fluoro-amino indazoles, the principles derived from these studies are applicable. The pharmacological profiles of positional isomers of N-Me indazole derivatives as M1 PAMs can vary significantly, with some isomers exhibiting robust agonist activity while others act as pure PAMs. researchgate.net These differences can have profound implications for their therapeutic application and potential side effects. researchgate.net

| Scaffold/Derivative | Target/Application | Key Finding on Positional Isomerism |

| 1H-indazole derivatives | IDO1 Inhibition | Substituents at both the 4- and 6-positions are crucial for inhibitory activity. nih.gov |

| N-Me indazole derivatives | M1 Muscarinic Receptor PAMs | Positional isomers exhibit different pharmacological profiles (agonist vs. pure PAM). researchgate.net |

Design Principles for Enhanced Selectivity and Potency

The rational design of potent and selective inhibitors based on the 5-fluoro-1H-indazol-7-amine scaffold involves several key principles. These principles are derived from an understanding of the SAR of indazole derivatives and the structural biology of their targets.

Exploitation of the Indazole Core as a Hinge Binder: The 1H-indazole moiety is a well-established hinge-binding motif, particularly in kinase inhibitors. mdpi.comnih.gov The design of new derivatives should leverage this property by ensuring the nitrogen atoms of the pyrazole (B372694) ring can form critical hydrogen bonds with the hinge region of the target protein.

Molecular Hybridization and Scaffolding: A common strategy in drug design is the hybridization of two or more pharmacophores to create a new molecule with enhanced activity. mdpi.combohrium.com For instance, incorporating the indazole scaffold with other heterocyclic moieties like pyrimidine (B1678525) has led to the development of potent anticancer agents. nih.gov The 7-amino group of this compound provides a convenient handle for such modifications, allowing for the exploration of a wider chemical space.

Bioisosteric Replacement and Molecular Simplification: These are valuable strategies for optimizing lead compounds. Bioisosteric replacement of certain functional groups can improve physicochemical properties and biological activity. Molecular simplification aims to identify the minimal structural features required for activity, which can lead to compounds with better drug-like properties. nih.gov

Computational Modeling and In Silico Studies: The use of computational tools is integral to modern drug design. Molecular docking can predict the binding modes of indazole derivatives within the active site of a target protein, helping to rationalize observed SAR and guide the design of new compounds. nih.gov Molecular dynamics simulations can provide insights into the stability of protein-ligand complexes. nih.gov

| Design Principle | Application in Indazole Derivatives | Example/Outcome |

| Hinge-Binding Motif | Kinase Inhibition | The 1H-indazole-3-amine structure in Linifanib effectively binds the tyrosine kinase hinge. mdpi.comnih.gov |

| Strategic Fluorination | NOS Inhibition | Fluorinated indazoles show increased potency and selectivity for NOS-II. nih.gov |

| Molecular Hybridization | Anticancer Agents | Combining indazole and pyrimidine moieties has yielded potent anticancer compounds. nih.gov |

Conformational Analysis and Tautomeric Equilibria in Indazoles

The biological activity of indazole derivatives is not only dependent on their chemical structure but also on their three-dimensional conformation and the potential for tautomerism. Understanding these aspects is crucial for a complete picture of their SAR.

Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov Computational studies have estimated the 1H form to be more stable by approximately 15-21.4 kJ·mol⁻¹. nih.govmdpi.com The predominance of the 1H-tautomer is significant for drug design, as it dictates the geometry and hydrogen bonding pattern of the molecule when it interacts with its biological target. The specific tautomeric form can be influenced by substitution patterns and the surrounding environment.

The study of prototropic exchange in azoles in solution can be challenging as it often occurs rapidly on the NMR timescale, resulting in time-averaged signals. mdpi.com Therefore, studying these compounds in the solid state can provide valuable information about their tautomeric and conformational preferences. mdpi.com

For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating amino group can influence the tautomeric equilibrium and the conformational preferences of the molecule. A thorough understanding of these properties is essential for the rational design of new derivatives with optimized biological activity.

| Property | Description | Significance in Drug Design |

| Tautomerism | Existence of 1H- and 2H-indazole forms. | The more stable 1H-tautomer is generally the biologically active form, dictating the hydrogen bonding pattern. researchgate.netnih.gov |

| Thermodynamic Stability | The 1H-tautomer is typically more stable than the 2H-tautomer by 15-21.4 kJ·mol⁻¹. nih.govmdpi.com | Predicts the predominant species that will interact with the biological target. |

| Conformational Analysis | Study of the spatial arrangement of atoms and the rotational freedom of substituents. | Determines the three-dimensional shape of the molecule and its fit within a binding site. nih.gov |

| Environmental Effects | Tautomeric and conformational equilibria can be influenced by the solvent and pH. nih.gov | The behavior of the molecule in a biological environment may differ from that in a non-polar solvent. |

Utility of 5 Fluoro 1h Indazol 7 Amine in Organic and Medicinal Chemistry Research

As a Versatile Building Block in Synthetic Organic Chemistry

5-Fluoro-1H-indazol-7-amine serves as a foundational building block for the synthesis of a wide range of heterocyclic compounds, particularly those with therapeutic potential. The indazole core is a well-established pharmacophore, recognized for its ability to mimic the purine (B94841) base adenine (B156593) and interact with the hinge region of protein kinases. nih.govnih.govmdpi.com The presence of the fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the resulting molecules, all of which are desirable properties in drug candidates. organic-chemistry.orgrsc.org

The primary amine group at the 7-position offers a reactive handle for a variety of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. Common synthetic strategies involving this amine include acylation, alkylation, and participation in coupling reactions to form amides, sulfonamides, and ureas. These reactions are instrumental in building libraries of compounds for biological screening.

Furthermore, the indazole ring system itself can participate in various organic reactions. For instance, N-alkylation or N-arylation at the indazole nitrogen atoms is a common strategy to explore the structure-activity relationships of the resulting derivatives. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents at different positions of the indazole ring, further expanding the chemical space accessible from this versatile building block. mdpi.com

A variety of synthetic routes have been developed for the synthesis of indazole derivatives, showcasing the adaptability of this core structure in organic synthesis. nih.gov These methods often involve intramolecular cyclization reactions of appropriately substituted phenylhydrazones or other precursors. nih.gov The availability of such synthetic methodologies underscores the importance of starting materials like this compound in accessing novel chemical entities.

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure | Significance |

|---|---|---|---|

| Acylation | Acid chloride or anhydride, base | Amide | Introduction of diverse substituents for SAR studies |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Modification of electronic and steric properties |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Palladium catalyst, base | Aryl or heteroaryl substituted indazole | Construction of complex bi-aryl systems |

| N-Alkylation | Alkyl halide, base | N-alkylated indazole | Exploration of the role of the indazole nitrogen in biological activity |

Role in the Development of Targeted Chemical Probes

Targeted chemical probes are essential tools for elucidating the function of proteins and validating their potential as therapeutic targets. The structural attributes of this compound make it an excellent starting point for the design and synthesis of such probes. The indazole moiety, as a known kinase-binding scaffold, can be directed towards the ATP-binding site of various protein kinases.

The development of selective inhibitors for specific kinases is a key area of research, and fluorinated indazoles have shown promise in this regard. For example, derivatives of fluorinated indazoles have been evaluated as inhibitors of Rho kinase (ROCK1), a target for cardiovascular diseases. rsc.org The position of the fluorine atom on the indazole ring has been shown to be critical for potency and bioavailability. rsc.org Similarly, fluorinated indazole derivatives have been investigated as inhibitors of F1F0-ATPase, highlighting the broad applicability of this scaffold in targeting different enzyme classes.

The amine group at the 7-position provides a convenient attachment point for linker groups, which can be used to append reporter tags such as fluorophores, biotin, or photoaffinity labels. This functionalization is crucial for creating chemical probes that can be used in a variety of biological assays, including fluorescence microscopy, western blotting, and target identification studies. By systematically modifying the substituents attached to the indazole core and the amine group, researchers can fine-tune the selectivity and potency of the resulting chemical probes for their intended biological target.

Contributions to Lead Compound Discovery and Optimization

In the process of drug discovery, lead compounds are molecules that exhibit a desired biological activity but may require further modification to improve their drug-like properties. This compound plays a significant role in both the discovery of new lead compounds and the optimization of existing ones.

The indazole scaffold is present in several marketed drugs, including the kinase inhibitors axitinib (B1684631) and pazopanib, underscoring its therapeutic relevance. dntb.gov.ua By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of novel indazole derivatives for high-throughput screening against various biological targets.

Structure-activity relationship (SAR) studies are a critical component of lead optimization. By synthesizing and evaluating a series of analogs of a lead compound, researchers can understand how different structural features contribute to its biological activity. The amine group of this compound allows for the exploration of a wide range of substituents at this position, providing valuable SAR data that can guide the design of more potent and selective drug candidates. nih.govacs.org For instance, the replacement of a methoxy (B1213986) group with a fluorine atom has been shown to be a useful strategy in lead optimization to improve metabolic stability. mdpi.com

| Structural Modification | Rationale | Potential Impact on Properties | Example from Research |

|---|---|---|---|

| Introduction of a fluorine atom | Improve metabolic stability, enhance binding affinity | Increased half-life, improved potency | 6-fluoroindazole derivative showed enhanced ROCK1 inhibitory potency and oral bioavailability. rsc.org |

| Variation of substituents on the amine group | Explore SAR, modulate solubility and cell permeability | Changes in biological activity and pharmacokinetic profile | Systematic modification of substituents on the indoleamine core to optimize properties for Alzheimer's disease treatment. acs.org |

| Modification of the indazole core | Alter kinase selectivity profile | Improved selectivity for the target kinase over off-target kinases | Design of indazole-based inhibitors with high selectivity for specific kinases. nih.gov |

Potential for Functional Material Synthesis

While the primary applications of this compound have been in the life sciences, its unique electronic and photophysical properties suggest a promising future in the field of materials science. Indazole derivatives have been reported to possess interesting photophysical properties, including fluorescence. acs.orgnih.govsemanticscholar.org This opens up the possibility of using them as building blocks for the synthesis of novel fluorescent materials.

The fluorescence properties of indazole derivatives can be tuned by modifying the substituents on the indazole ring. acs.orgnih.gov For example, the synthesis of indazole-benzothiadiazole push-pull molecules has demonstrated that the indazole moiety can act as an effective electron-donating group, leading to compounds with significant fluorescence solvatochromism. arkat-usa.org The introduction of a fluorine atom can further modulate the electronic properties of the molecule, potentially leading to materials with enhanced fluorescence quantum yields and stability. arkat-usa.org

The development of organic electronic materials is another area where fluorinated indazole derivatives could find application. The incorporation of fluorine atoms into conjugated organic molecules is a well-established strategy for lowering the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidation. rsc.org This makes fluorinated organic compounds attractive candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize this compound at the amine position provides a route to creating extended π-conjugated systems with tailored electronic and optical properties for these applications. The inherent solid-state packing of fluorinated compounds, often influenced by C-H···F interactions, can also lead to favorable π-stacking arrangements that enhance charge carrier mobility. rsc.org

| Material Type | Key Property | Potential Application |

|---|---|---|

| Fluorescent Probes | Tunable emission spectra, sensitivity to environment | Bio-imaging, chemical sensing |

| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence, color tuning | Displays, solid-state lighting |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, stability | Flexible electronics, sensors |

Emerging Research Directions for 5 Fluoro 1h Indazol 7 Amine

Novel Synthetic Methodologies for Structural Diversification

The generation of diverse chemical libraries from a core scaffold like 5-fluoro-1H-indazol-7-amine is crucial for identifying new drug candidates. Modern synthetic organic chemistry offers a plethora of reactions to achieve this, moving beyond traditional methods to more efficient and versatile approaches.

Researchers are increasingly employing transition metal-catalyzed cross-coupling reactions to modify the indazole core. For instance, palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig amination allow for the introduction of a wide array of aryl, heteroaryl, and amine substituents at various positions on the indazole ring. nih.govnih.gov These methods are instrumental in exploring the structure-activity relationship (SAR) by systematically altering the compound's properties.

Another key area is C-H activation, which enables the direct functionalization of carbon-hydrogen bonds. nih.gov This approach is highly atom-economical and allows for late-stage diversification of complex molecules, reducing the number of steps required in a synthetic sequence. For the this compound core, C-H activation could be used to introduce new functional groups on the benzene (B151609) portion of the molecule, further expanding the accessible chemical space.

Recent advances also include the use of photoredox catalysis and electrochemical synthesis, which provide mild and selective methods for forming new bonds under environmentally friendly conditions. These techniques open up new avenues for creating novel derivatives that are inaccessible through traditional thermal methods.

Table 1: Modern Synthetic Reactions for Indazole Diversification

| Reaction Type | Catalyst/Reagent Example | Potential Application on this compound |

|---|---|---|

| Suzuki Coupling | PdCl2(dppf)2 | Arylation/heteroarylation at bromine-substituted positions |

| C-H Amination | Palladium-based catalysts | Direct introduction of amine groups on the indazole core |

| Oxidative C-N Bond Formation | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Intramolecular cyclization to form the indazole ring from arylhydrazones |

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

As medicinal chemists synthesize increasingly complex derivatives of this compound, the need for robust and sophisticated analytical techniques to confirm their structures becomes paramount.

High-resolution mass spectrometry (HR-MS) is essential for determining the exact molecular weight and elemental composition of new compounds. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, are indispensable for elucidating the precise connectivity of atoms and the stereochemistry of the molecule. nih.govrsc.org For fluorinated compounds like this compound derivatives, 19F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom.

To overcome the challenges of assigning complex NMR spectra, researchers are turning to computational methods. acs.org Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed using Density Functional Theory (DFT), can predict NMR chemical shifts with high accuracy, aiding in the correct structural assignment of novel and complex derivatives. rsc.orgacs.org

For unambiguous determination of three-dimensional structure, single-crystal X-ray crystallography is the gold standard. nih.gov This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding how a drug molecule interacts with its biological target.

Table 2: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained | Relevance for this compound Derivatives |

|---|---|---|

| 1H and 13C NMR | Connectivity of hydrogen and carbon atoms | Elucidation of the core structure and substituent placement |

| High-Resolution Mass Spectrometry (HR-MS) | Exact mass and elemental formula | Unambiguous confirmation of molecular formula |

| X-ray Crystallography | Three-dimensional molecular structure | Definitive proof of structure and stereochemistry |

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery Pipelines

The synergy between automated screening technologies and artificial intelligence (AI) is revolutionizing the drug discovery process. nih.govenamine.net For a scaffold like this compound, these technologies can dramatically accelerate the identification of promising new drug candidates.

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov By generating a diverse library of derivatives based on the this compound core, researchers can quickly identify "hits"—compounds that show activity in these assays.

The vast datasets generated by HTS are then used to train AI and machine learning (ML) algorithms. nih.govtue.nl These models can learn the complex relationships between chemical structure and biological activity, enabling them to predict the activity of virtual compounds that have not yet been synthesized. researchgate.net This in silico screening significantly reduces the time and cost associated with synthesizing and testing new molecules.

AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures that are optimized for activity and other desirable properties. nih.gov Starting with a known active fragment like this compound, AI can suggest novel modifications that are likely to improve potency and selectivity.

Exploration of New Biological Paradigms and Multi-targeted Approaches

While indazole derivatives have well-established roles as kinase inhibitors, emerging research is exploring their potential in new therapeutic areas and against novel biological targets. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy to combat complex diseases like cancer and inflammatory disorders.

Derivatives of this compound could be designed as multi-targeted agents. For example, a single compound might be engineered to inhibit several kinases within a specific signaling pathway that is dysregulated in cancer. nih.gov This multi-targeted approach can lead to improved efficacy and a lower likelihood of developing drug resistance.

Researchers are also investigating entirely new biological applications for indazole-based compounds. For instance, some indazole derivatives have shown potent antiviral activity, suggesting a potential role in treating infectious diseases. nih.gov The exploration of new biological paradigms involves screening indazole libraries against a wide range of targets to uncover unexpected therapeutic opportunities. This unbiased approach can lead to the discovery of first-in-class medicines with novel mechanisms of action.

Table 3: Potential Therapeutic Applications and Targeting Strategies

| Therapeutic Area | Targeting Strategy | Example Biological Targets |

|---|---|---|

| Oncology | Multi-kinase Inhibition | FGFR, Bcr-Abl, ERK1/2 |

| Inflammatory Diseases | Modulation of Inflammatory Pathways | Kinases, Cytokine receptors |

| Virology | Inhibition of Viral Replication | Viral polymerases, Proteases |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Fluoro-1H-indazol-7-amine, and how can reaction conditions be optimized?

- Answer : A common approach involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorination at the 5-position can be achieved using fluorinating agents like Selectfluor™ under controlled anhydrous conditions. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via HPLC or LC-MS to maximize yield and purity . Sodium metabisulfite has been used in analogous indazole syntheses to stabilize intermediates during cyclization, suggesting its applicability here .

Q. How should researchers characterize the structural purity of this compound?

- Answer : Combine multiple techniques:

- X-ray crystallography : Use SHELXL for refinement of crystal structures to confirm regiochemistry and fluorine placement .

- NMR spectroscopy : (δ ~-120 ppm for aromatic F) and (doublets for NH protons) are critical.

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 166.04 for CHFN) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Answer : Prioritize enzymatic assays (e.g., kinase inhibition) or antimicrobial screens based on structural analogs. For instance, indazole derivatives with fluorine substituents have shown activity against α-glucosidase and DPPH radicals, suggesting similar protocols for antioxidant or enzyme-inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

- Answer : Conduct SAR studies by systematically modifying substituents (e.g., replacing F with Cl or adjusting the amine position). Compare binding affinities using molecular docking (e.g., AutoDock Vina) and validate with isothermal titration calorimetry (ITC). Discrepancies may arise from steric effects or electronic differences, which can be modeled via DFT calculations .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Answer : Use QSAR models to estimate logP (XLogP3 ~1.2), solubility, and metabolic stability. Tools like SwissADME or pkCSM integrate PubChem data to forecast absorption and cytochrome P450 interactions. Validate predictions with in vitro hepatocyte assays .

Q. How can crystallographic data for this compound be refined when twinning or weak diffraction occurs?

- Answer : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For weak data, increase exposure time or use synchrotron radiation. Merge datasets from multiple crystals and employ SHELXE for phase extension in low-resolution cases .

Q. What methodologies confirm the role of the 7-amine group in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.